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molecular formula C8H14O2 B112517 2,2-Dimethyltetrahydropyran-4-carbaldehyde CAS No. 34941-21-4

2,2-Dimethyltetrahydropyran-4-carbaldehyde

Cat. No. B112517
M. Wt: 142.2 g/mol
InChI Key: LQCOXFCJGIILHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181186B2

Procedure details

To a solution of 4-(methoxymethylene)-2,2-dimethyltetrahydro-2H-pyran (4.00 g) in THF (20 mL) were added water (8.0 mL) and p-toluenesulfonic acid (4.90 g), and the mixture was stirred at room temperature for 20 hr. To the reaction mixture was added water, and the mixture was extracted with diethyl ether. The extract was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether) to give the title compound (2.20 g) as a colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]=[C:4]1[CH2:9][CH2:8][O:7][C:6]([CH3:11])([CH3:10])[CH2:5]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1COCC1>[CH3:10][C:6]1([CH3:11])[CH2:5][CH:4]([CH:3]=[O:2])[CH2:9][CH2:8][O:7]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC=C1CC(OCC1)(C)C
Name
Quantity
8 mL
Type
reactant
Smiles
O
Name
Quantity
4.9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC1(OCCC(C1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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